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molecular formula C9H7ClO4 B8527462 3-(Carboxymethyl)-2-chlorobenzoic acid

3-(Carboxymethyl)-2-chlorobenzoic acid

Cat. No. B8527462
M. Wt: 214.60 g/mol
InChI Key: WOBHBXVGJDVGMX-UHFFFAOYSA-N
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Patent
US08476265B2

Procedure details

Manganese (IV) dioxide (43.1 g) was added to a slight suspension of 2-(2-chloro-3-(hydroxymethyl)phenyl)ethanol [Aromatic Intermediate 11, step d] (18.5 g) in chloroform (500 mL), and the resulting suspension was heated at reflux for 2 h. The reaction mixture was cooled, filtered through Celite and the filter pad washed with DCM (3×300 mL). The combined washings and filtrate were evaporated and the residue purified by flash silica chromatography eluting with 3:1 to 1:1 isohexane:ethyl acetate gradient. The fractions containing product were combined and evaporated to give the titled compound as a white solid. Yield 12.00 g.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
43.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[C:6]([Cl:14])=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](O)=[O:9])(O)=[O:2]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:14][C:6]1[C:5]([CH2:4][CH2:1][OH:2])=[CH:13][CH:12]=[CH:11][C:7]=1[CH:8]=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
C(=O)(O)CC=1C(=C(C(=O)O)C=CC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CC=1C(=C(C(=O)O)C=CC1)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
43.1 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
the filter pad washed with DCM (3×300 mL)
CUSTOM
Type
CUSTOM
Details
The combined washings and filtrate were evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash silica chromatography
WASH
Type
WASH
Details
eluting with 3:1 to 1:1 isohexane
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C=CC=C1CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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